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Abstract
Tasurgratinib (formerly E7090) is a potent and selective, orally available inhibitor of fibroblast

growth factor receptors (FGFR) 1, 2, and 3. Discovered and developed by Eisai Co., Ltd., it

represents a significant advancement in the targeted therapy of cancers harboring FGFR gene

alterations. This technical guide provides a comprehensive overview of the discovery,

preclinical development, and clinical evaluation of tasurgratinib, with a focus on its mechanism

of action, key experimental data, and the methodologies employed in its characterization.

Introduction: The Discovery of a Novel FGFR
Inhibitor
Tasurgratinib was discovered by Eisai's Tsukuba Research Laboratories as part of a dedicated

effort to identify novel kinase inhibitors for oncology.[1] It is a small molecule tyrosine kinase

inhibitor that uniquely lacks the dimethoxyphenyl moiety common to many other FGFR

inhibitors.[1] A key distinguishing feature of tasurgratinib is its "Type V" binding mode to the

ATP-binding site of FGFRs.[1] This mode of interaction is characterized by rapid and potent

binding, contributing to its high selectivity and antitumor effects.[1]

Mechanism of Action: Selective Inhibition of the
FGFR Signaling Pathway
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The fibroblast growth factor (FGF)/FGFR signaling pathway plays a critical role in cell

proliferation, survival, migration, and angiogenesis.[1] Genetic aberrations in FGFR genes,

such as fusions, rearrangements, and amplifications, can lead to constitutive activation of this

pathway, driving tumorigenesis in various cancers.[1] Tasurgratinib exerts its therapeutic effect

by selectively inhibiting the kinase activity of FGFR1, FGFR2, and FGFR3, thereby blocking

downstream signaling and inhibiting the growth of FGFR-dependent tumors.[1]
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Caption: FGFR Signaling Pathway Inhibition by Tasurgratinib.

Preclinical Development
The preclinical evaluation of tasurgratinib involved a comprehensive assessment of its in vitro

activity, binding kinetics, and in vivo efficacy in various cancer models.
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In Vitro Kinase and Cell-Based Assays
Tasurgratinib demonstrated potent and selective inhibitory activity against FGFR1, 2, and 3.

Table 1: In Vitro Inhibitory Activity of Tasurgratinib

Target Assay Type IC50 (nM)

FGFR1 Kinase Assay 0.71

FGFR2 Kinase Assay 0.50

FGFR3 Kinase Assay 1.2

FGFR4 Kinase Assay 120

FGFR3 (K650E) Kinase Assay 3.1

FGFR3 (K650M) Kinase Assay 16

SNU-16 (FGFR

phosphorylation)
Cell-based 1.2

SNU-16 (cell proliferation) Cell-based 5.7

Data sourced from Probechem Biochemicals.[2]

Furthermore, tasurgratinib showed potent anti-proliferative activity in NIH/3T3 cells engineered

to express various FGFR2 fusion proteins commonly found in cholangiocarcinoma (CCA).

Table 2: Anti-proliferative Activity of Tasurgratinib in FGFR2-Fusion Expressing Cells

Cell Line (FGFR2 Fusion) IC50 (nM)

NIH/3T3 (FGFR2-AHCYL1) 0.78

NIH/3T3 (FGFR2-BICC1 type1) 2.4

NIH/3T3 (FGFR2-BICC1 type2) 16

NIH/3T3 (FGFR2-TXLNA) 2.3

NIH/3T3 (FGFR2-KCTD1) 2.1
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Data sourced from Anticancer Research.[3]

NIH/3T3 cells expressing different FGFR2-fusion genes were suspended in a 0.33% agar-

medium solution and plated over a 0.66% agar-medium base layer in 384-well plates.[4]

Tasurgratinib was added at various concentrations, and the plates were incubated for 14 days

at 37°C in a 5% CO2 atmosphere.[4] Colony formation was then assessed to determine the

IC50 values.[4]

Binding Kinetics
Cell-free and cell-based assays confirmed the unique Type V binding kinetics of tasurgratinib to

FGFR2, characterized by a fast association rate (kon) and a slow dissociation rate (koff).

Table 3: Binding Kinetics of Tasurgratinib to FGFR2

Parameter Value

kon (s-1 M-1) 5.14 x 104

koff (s-1) 4.99 x 10-4

Kd (nmol/L) 9.71

Data sourced from Anticancer Research.[3]

The binding affinities and kinetic rate constants of the interaction between tasurgratinib and

FGFR2 were determined using a reporter probe displacement assay.[4] FGFR2 was pre-

incubated with a reporter probe, and the displacement of the probe by tasurgratinib was

monitored over time to calculate the association and dissociation rate constants.[4]

In Vivo Antitumor Activity
Tasurgratinib demonstrated significant antitumor activity in various xenograft models, including

those for gastric cancer, cholangiocarcinoma, and breast cancer.

In a mouse xenograft model using the SNU-16 human gastric cancer cell line, which

overexpresses FGFR2, tasurgratinib administration led to the inhibition of FGFR signaling and

antitumor activity.[2]
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SNU-16 cells are subcutaneously injected into the hind leg of immunocompromised mice (e.g.,

athymic BALB/c or NOD/SCID).[1] Once tumors reach a specified volume (e.g., 100-140 mm³),

the mice are randomized into treatment and control groups.[1] Tasurgratinib or vehicle is then

administered, and tumor volume and body weight are monitored regularly.[1]

Tasurgratinib showed antitumor activity in a cholangiocarcinoma PDX model harboring an

FGFR2-BICC1 gene fusion.[3]

In ER+/HER2- breast cancer PDX models, tasurgratinib, particularly in combination with

endocrine therapies like fulvestrant, exhibited significant antitumor activity, suggesting its

potential to overcome resistance to CDK4/6 inhibitors.[4]
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Caption: Patient-Derived Xenograft (PDX) Workflow.
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Clinical Development
The clinical development of tasurgratinib has progressed through Phase 1, 2, and ongoing

studies, primarily focusing on solid tumors with FGFR alterations.

Phase 1 First-in-Human Study (NCT02275910)
This study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of

tasurgratinib in patients with advanced solid tumors. The dose-escalation part of the study

determined the recommended Phase 2 dose to be 140 mg once daily.[5][6]

Table 4: Summary of Phase 1 Study (NCT02275910)

Parameter Details

Study Design
Open-label, dose-escalation (Part 1) and cohort

expansion (Part 2)

Patient Population
Advanced solid tumors refractory to standard

therapy

Dose Escalation 1 mg to 180 mg once daily

Recommended Phase 2 Dose 140 mg once daily

Key Findings

Manageable safety profile. Dose-dependent

increases in Cmax and AUC up to 180 mg.

Pharmacodynamic markers indicated sufficient

FGFR pathway inhibition at ≥100 mg.[5]

In Part 1, patients received escalating doses of tasurgratinib to determine the maximum

tolerated dose.[7] In Part 2, cohorts of patients with specific FGFR alterations were treated at

the recommended dose to further assess safety and preliminary efficacy.[6]

Phase 2 Study in Cholangiocarcinoma (NCT04238715)
This pivotal, single-arm, open-label Phase 2 study (Study 201) evaluated the efficacy and

safety of tasurgratinib in patients with unresectable biliary tract cancer with FGFR2 gene fusion
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that had progressed after chemotherapy.[8][9][10] The positive results from this study led to the

first approval of tasurgratinib in Japan.[10]

Table 5: Efficacy Results from Phase 2 Cholangiocarcinoma Study (NCT04238715)

Endpoint Result

Objective Response Rate (ORR) 30.2% (95% CI: 19.2-43.0)

Disease Control Rate (DCR) 79.4% (95% CI: 67.3-88.5)

Median Duration of Response (DoR) 5.6 months (95% CI: 3.7-9.3)

Median Progression-Free Survival (PFS) 5.4 months (95% CI: 3.7-5.6)

Median Overall Survival (OS) 13.1 months (95% CI: 10.8-17.4)

Data as of March 15, 2023.[8][9]

Table 6: Common Treatment-Related Adverse Events (TRAEs) in Phase 2 CCA Study (≥25%)

Adverse Event Incidence (%)

Hyperphosphatemia 81.0

Palmar-plantar erythrodysesthesia syndrome 44.4

Diarrhea 36.5

Aspartate aminotransferase increase 31.7

Alanine aminotransferase increase 28.6

Stomatitis 25.4

Data from Eisai News Release.

Japanese and Chinese patients with surgically unresectable, advanced, or metastatic CCA with

confirmed FGFR2 gene fusion (by FISH) who had received at least one prior gemcitabine-

based chemotherapy regimen were enrolled.[8][9] Patients received oral tasurgratinib 140 mg
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daily in 28-day cycles.[8][9] The primary endpoint was ORR, assessed by an independent

imaging review according to RECIST v1.1.[8][9]

Phase 1b Study in Breast Cancer (NCT04572295)
This ongoing Phase 1b study is evaluating tasurgratinib as a monotherapy and in combination

with endocrine therapies (fulvestrant or exemestane) in patients with ER+, HER2-

recurrent/metastatic breast cancer who have progressed after treatment with a CDK4/6

inhibitor.[11][12]

Table 7: Preliminary Efficacy in Phase 1b Breast Cancer Study (Tasurgratinib 105 mg +

Fulvestrant)

Endpoint Result

Objective Response Rate (ORR) 21.9% (95% CI: 9.3-40.0)

Disease Control Rate (DCR) 75.0% (95% CI: 56.6-88.5)

Median Progression-Free Survival (PFS) 5.4 months

Data as of August 21, 2023.[12]

Phase 2 Basket Trial (FORTUNE Study - NCT04962867)
This is an investigator-initiated, single-arm, multicenter Phase 2 basket trial evaluating the

efficacy and safety of tasurgratinib in patients with advanced solid tumors harboring various

FGFR gene alterations.[13]

Conclusion
Tasurgratinib is a novel, selective FGFR1-3 inhibitor with a unique binding mechanism that has

demonstrated significant antitumor activity in preclinical models and promising efficacy and a

manageable safety profile in clinical trials. Its approval in Japan for FGFR2 fusion-positive

biliary tract cancer marks a significant milestone, and ongoing studies in breast cancer and

other solid tumors continue to explore its full therapeutic potential. The comprehensive data

gathered to date strongly support the continued development of tasurgratinib as a valuable

targeted therapy for patients with FGFR-driven malignancies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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